Chemical structure and properties of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine
Chemical structure and properties of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine
An In-Depth Technical Guide to the Chemical Structure and Properties of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine
This guide provides a comprehensive technical overview of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine, a derivative of the versatile 2-aminothiazole scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical synthesis, structural characterization, physicochemical properties, and putative biological activities. The narrative emphasizes the rationale behind experimental design and methodologies, reflecting a synthesis of established chemical principles and field-proven insights.
Introduction: The 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural rigidity, potential for hydrogen bonding, and ability to engage in various intermolecular interactions make it an attractive scaffold for drug design. Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4][5]
The subject of this guide, 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine, combines three key structural features:
-
A 2-aminothiazole core , the foundational pharmacophore.
-
A 4-(4-chlorophenyl) substituent , which is expected to enhance lipophilicity and may contribute to specific target interactions through halogen bonding and π-π stacking.
-
An N-methyl group on the 2-amino position, which modifies the compound's polarity, hydrogen bonding capacity, and metabolic stability compared to its parent amine, 4-(4-chlorophenyl)thiazol-2-amine.
This guide will explore the synthesis, characterization, and potential applications of this specific N-methylated derivative, providing a robust framework for its scientific investigation.
Synthesis and Structural Elucidation
While direct literature on the synthesis of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine is sparse, a logical and efficient synthetic strategy can be devised based on well-established methodologies for thiazole synthesis and amine alkylation.
Proposed Synthetic Pathway
A two-step synthesis is proposed, beginning with the well-documented Hantzsch thiazole synthesis to form the parent amine, followed by a selective N-methylation.
Step 1: Synthesis of 4-(4-chlorophenyl)thiazol-2-amine (Parent Compound)
The Hantzsch synthesis provides a reliable and high-yielding route to the 2-aminothiazole core.[6] This reaction involves the condensation of an α-haloketone with a thiourea derivative.
-
Reaction: 4-Chloro-α-bromoacetophenone reacts with thiourea in an alcoholic solvent.
-
Mechanism: The reaction proceeds via initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the thiazole ring.
Step 2: N-methylation of 4-(4-chlorophenyl)thiazol-2-amine
Selective methylation of the primary amino group can be achieved through reductive amination. This method is generally preferred over direct alkylation with methyl halides to minimize the formation of over-alkylated quaternary ammonium salts. A reliable protocol involves the use of formaldehyde and a reducing agent like sodium borohydride.[7]
-
Reaction: The parent amine is reacted with formaldehyde to form an intermediate imine (or hydroxymethyl adduct), which is then reduced in situ by sodium borohydride to yield the N-methyl amine.
-
Rationale for Method Choice: Reductive amination is a mild and efficient method for N-methylation of primary and secondary amines. It offers high selectivity and generally proceeds under gentle conditions, preserving the integrity of the thiazole ring.
A visual representation of this proposed synthetic workflow is provided below.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Protocol 1: Synthesis of 4-(4-chlorophenyl)thiazol-2-amine
-
To a solution of 4-chloro-α-bromoacetophenone (1 mmol) in 15 mL of absolute ethanol, add thiourea (1.2 mmol).
-
Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into 50 mL of ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 4-(4-chlorophenyl)thiazol-2-amine as a solid.[3]
Protocol 2: Synthesis of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine
-
Dissolve 4-(4-chlorophenyl)thiazol-2-amine (1 mmol) in 10 mL of methanol.
-
Add formaldehyde (1.1 mmol, 37% aqueous solution) to the solution and stir at room temperature for 4 hours.
-
Cool the mixture to 0°C in an ice bath.
-
Add sodium borohydride (1.2 mmol) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for an additional 5 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the final N-methylated compound.[7]
Structural Characterization
The identity and purity of the synthesized 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine would be confirmed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the thiazole proton (C5-H), aromatic protons in the chlorophenyl ring (typically two doublets), a singlet for the N-methyl protons, and a signal for the N-H proton.
-
¹³C NMR: Will show distinct signals for each carbon atom in the molecule, including the carbons of the thiazole ring, the chlorophenyl ring, and the N-methyl group.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching vibration, C-H bonds (aromatic and aliphatic), C=N and C=C bonds of the heterocyclic and aromatic rings, and the C-Cl bond.
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should match the calculated values for the molecular formula.
Physicochemical Properties
The predicted physicochemical properties of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Predicted Value | Significance |
| Molecular Formula | C₁₀H₉ClN₂S | Defines the elemental composition of the molecule. |
| Molecular Weight | 224.71 g/mol | Important for stoichiometric calculations and molar-based assays. |
| Appearance | Expected to be a solid at room temperature. | Basic physical state. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. Limited aqueous solubility expected. | Critical for designing in vitro assays and for potential drug formulation. |
| LogP (predicted) | ~3.5-4.0 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
Putative Biological Activity and Mechanism of Action
While no specific biological data for 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine has been found, its activity can be hypothesized based on the extensive research on related 2-aminothiazole derivatives.
Potential Therapeutic Areas
-
Antimicrobial Activity: Many 2-aminothiazole derivatives exhibit potent antibacterial and antifungal properties.[3][8] The presence of the chlorophenyl group is a common feature in many antimicrobial agents.
-
Anticancer Activity: The 2-aminothiazole scaffold is present in several anticancer agents. The parent compound, 4-(4-chlorophenyl)thiazol-2-amine, has been noted for its antiangiogenic potential.[9]
-
Anti-inflammatory Activity: Thiazole derivatives have been investigated as inhibitors of inflammatory enzymes like cyclooxygenases (COX-1/COX-2).[4]
Influence of N-Methylation on Bioactivity
The introduction of the N-methyl group can significantly modulate the pharmacological profile of the parent molecule:
-
Increased Lipophilicity: N-methylation can increase the compound's ability to cross biological membranes, potentially enhancing its bioavailability and cellular uptake.
-
Altered Hydrogen Bonding: The conversion of a primary amine (-NH₂) to a secondary amine (-NH-CH₃) reduces the number of hydrogen bond donors from two to one. This can alter the binding affinity and selectivity for biological targets.
-
Improved Metabolic Stability: N-methylation can protect the amino group from certain metabolic transformations, potentially increasing the compound's half-life in vivo.
A hypothetical signaling pathway illustrating a potential anticancer mechanism of action is shown below.
Caption: Hypothetical inhibition of a pro-cancer signaling pathway.
Protocol for In Vitro Antimicrobial Assay (Broth Microdilution)
To validate the hypothesized antimicrobial activity, a standard broth microdilution assay would be performed to determine the Minimum Inhibitory Concentration (MIC).
Protocol 3: MIC Determination
-
Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (microorganism, no compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine is a promising, yet underexplored, derivative within the pharmacologically significant 2-aminothiazole class. Based on established chemical principles, its synthesis is readily achievable through a two-step process involving a Hantzsch reaction followed by reductive amination. The introduction of the N-methyl group is predicted to enhance its lipophilicity and metabolic stability, which could translate to improved biological activity.
While its specific pharmacological profile requires experimental validation, the structural alerts within the molecule suggest strong potential for antimicrobial and anticancer applications. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate this compound, contributing to the broader exploration of 2-aminothiazole derivatives in drug discovery.
References
- Bate, A., et al. (2019). Synthesis of the N-methyl Derivatives of 2-Aminothiazol-4(5H)-one and Their Interactions with 11βHSD1-Molecular Modeling and in Vitro Studies. Chemistry & Biodiversity.
- Ganure, K. A., et al. (2017). Synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. Heterocyclic Letters.
- Hassan, A. A., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances.
- Chen, J., et al. (2023). H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. European Journal of Organic Chemistry.
- Kappe, C. O. (2006). Expedient Synthesis of N-Substituted 2-Aminothiazoles.
- Taha, M., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
-
PubChem. (n.d.). 4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine. Retrieved from [Link]
- da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências.
- Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.
- Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
- Ahmad, S., et al. (2023). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry.
- da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. SciELO.
- Al-Azzawi, A. M. J. (2021).
- Gul, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry.
- Valdes, C., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules. Norbelladine. Molecules.
Sources
- 1. Synthesis of the N-methyl Derivatives of 2-Aminothiazol-4(5H)-one and Their Interactions with 11βHSD1-Molecular Modeling and in Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
